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Compound of Interest

Compound Name: rac-Olodanrigan

Cat. No.: B15570443

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the toxicity and hepatotoxicity of Olodanrigan
(EMA401). The content is presented in a question-and-answer format to directly address
potential issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQSs)

Q1: What is the known toxicity profile of Olodanrigan?
Al: Olodanrigan, a selective angiotensin Il type 2 receptor (AT2R) antagonist, showed a good

safety profile in Phase Il clinical trials for neuropathic pain.[1][2] However, its clinical
development was terminated due to findings of liver toxicity in a long-term preclinical study.[1]

[3]
Q2: In which species was the hepatotoxicity of Olodanrigan observed?

A2: The hepatotoxicity of Olodanrigan was observed in cynomolgus monkeys during a 39-week
preclinical toxicity study.[3][4] This adverse effect was not seen in the shorter-term Phase II
human clinical trials.[5]

Q3: What were the specific liver findings in the preclinical toxicity study?

A3: The specific details of the histopathological findings in the livers of the cynomolgus
monkeys have not been made publicly available. The findings were described as "unexpected
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adverse histopathologic findings."[3]

Q4: Was there a dose-dependent relationship established for Olodanrigan-induced
hepatotoxicity?

A4: While it is a standard practice in toxicology studies to evaluate dose-dependency, the
publicly available information does not specify the exact doses that led to hepatotoxicity in the
monkey study.

Q5: What is the hypothesized mechanism of Olodanrigan-induced hepatotoxicity?

A5: A plausible, though not definitively confirmed, mechanism for Olodanrigan-induced
hepatotoxicity is the formation of an acyl glucuronide metabolite.[1] This reactive metabolite
could potentially form covalent adducts with liver proteins, which may then act as haptens,
triggering an immune-mediated liver injury.[1]

Troubleshooting Guide
Issue 1: Unexpected liver enzyme elevations in animal models during in-vivo studies.

o Possible Cause: The animal model being used might be particularly sensitive to Olodanrigan,
similar to the cynomolgus monkeys in the preclinical study.

e Troubleshooting Steps:

o Confirm the finding: Repeat the experiment with a new batch of Olodanrigan to rule out
contamination.

o Establish a dose-response: Test a range of doses to see if the elevation in liver enzymes is
dose-dependent.

o Time-course analysis: Collect samples at multiple time points to understand the onset and
progression of the liver enzyme elevation.

o Histopathology: Conduct a thorough histopathological examination of the liver tissue to
characterize the nature of the injury.
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o Consider a different species: If the project allows, testing in a different species may
provide comparative toxicity data.

Issue 2: Difficulty replicating the analgesic effects of Olodanrigan without observing toxicity.

o Possible Cause: The therapeutic window of Olodanrigan may be narrow in the specific
animal model or experimental conditions being used.

e Troubleshooting Steps:

o Review dosing regimen: Ensure that the dose and frequency of administration are in line
with those reported in efficacy studies (e.g., 10 mg/kg orally in rats for analgesia).[6]

o Monitor for subtle signs of toxicity: In addition to liver enzymes, monitor for other signs of
toxicity such as weight loss, changes in behavior, or alterations in other clinical chemistry
parameters.

o Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the
drug exposure levels in your model and compare them to available data.

Data on Olodanrigan Dosing
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] attenuation of
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. increase in paw
Pain)
withdrawal
latencies.[6]
Superior relief of
- ) postherpetic
Phase Il Clinical 100 mg twice ]
) Human ) Oral neuralgia
Trial (PHN) daily
compared to
placebo.[2]
Trials were
terminated
Terminated
o 25 mg and 100 prematurely due
Phase IIb Clinical Human i ) Oral o
] mg twice daily to preclinical
Trials o
hepatotoxicity
findings.[3][5]
Unexpected
adverse
Long-term Cynomolgus Not publicly Not publicly histopathologic
Toxicity Study Monkey disclosed disclosed findings in the
liver after 39

weeks.[3][4]

Experimental Protocols
Sub-chronic Oral Toxicity Study in a Non-Rodent Species (General Protocol)
This is a generalized protocol representative of what might be conducted for a small molecule

drug like Olodanrigan. The exact protocol used for the pivotal Olodanrigan study is not publicly
available.
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e Test System:

o

[¢]

[¢]

[e]

Species: Cynomolgus monkey (Macaca fascicularis).
Sex: Equal numbers of males and females.
Age: Young adults.

Housing: Housed in conditions compliant with animal welfare regulations.

e Test Substance and Dosing:

Test Substance: Olodanrigan.
Vehicle: An appropriate vehicle (e.g., sterile water, methylcellulose solution).

Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses
would be selected based on results from acute toxicity and dose-ranging studies.

Route of Administration: Oral (e.g., gavage).
Dosing Frequency: Daily.

Duration: Up to 39 weeks.

e Observations and Examinations:

Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
Body Weight: Measured weekly.

Food Consumption: Measured weekly.

Ophthalmology: Examination prior to the study and at termination.
Electrocardiography (ECG): Performed at baseline and at specified intervals.

Clinical Pathology: Blood and urine samples collected at baseline and multiple time points
during the study for hematology, clinical chemistry (including liver enzymes like ALT, AST,
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ALP, and bilirubin), and urinalysis.

e Terminal Procedures:
o Necropsy: A full gross necropsy performed on all animals.
o Organ Weights: Key organs, including the liver, are weighed.

o Histopathology: A comprehensive set of tissues from all animals is collected, preserved,
processed, and examined microscopically by a veterinary pathologist. Special attention is

given to the liver.
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Caption: Analgesic mechanism of Olodanrigan.
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Hypothesized Immune-Mediated Hepatotoxicity of Olodanrigan
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Caption: Hypothesized pathway of Olodanrigan hepatotoxicity.
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Caption: Workflow for a sub-chronic toxicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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